molecular formula C11H16N3O3P B12737455 Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester CAS No. 82980-46-9

Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester

Cat. No.: B12737455
CAS No.: 82980-46-9
M. Wt: 269.24 g/mol
InChI Key: PWTMYJLDVNZOEW-UHFFFAOYSA-N
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Description

Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester is a chemical compound that belongs to the class of phosphoramides This compound is known for its unique structure, which includes a 1,2-benzisoxazole ring and a phosphorodiamidic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester typically involves the reaction of 1,2-benzisoxazole derivatives with phosphorodiamidic acid derivatives. One common method is the base-catalyzed cyclization of o-hydroxy ketoximes, which leads to the formation of the 1,2-benzisoxazole ring . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (BuOK) in solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphorodiamidic acid derivatives, while substitution reactions can produce various substituted benzisoxazole compounds .

Mechanism of Action

The mechanism of action of phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester involves its interaction with specific molecular targets and pathways. The 1,2-benzisoxazole ring is known to interact with serotonergic and dopaminergic receptors, which may contribute to its antipsychotic and other biological activities . The phosphorodiamidic acid moiety can undergo hydrolysis to release active phosphoramidate species, which may exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester is unique due to its specific combination of the 1,2-benzisoxazole ring and the phosphorodiamidic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

82980-46-9

Molecular Formula

C11H16N3O3P

Molecular Weight

269.24 g/mol

IUPAC Name

N-[1,2-benzoxazol-3-yloxy(dimethylamino)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C11H16N3O3P/c1-13(2)18(15,14(3)4)17-11-9-7-5-6-8-10(9)16-12-11/h5-8H,1-4H3

InChI Key

PWTMYJLDVNZOEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1=NOC2=CC=CC=C21

Origin of Product

United States

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